5-Benzyloxy-2-nitrophenylpyruvic acid

Descripción general

Descripción

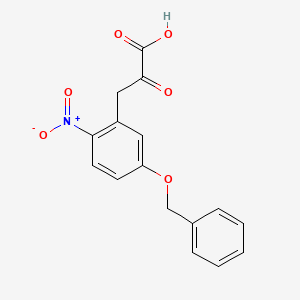

5-Benzyloxy-2-nitrophenylpyruvic acid is an organic compound with the molecular formula C16H13NO6 It is known for its unique structure, which includes a benzyloxy group, a nitro group, and a pyruvic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-nitrophenylpyruvic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Análisis De Reacciones Químicas

Reductive Cyclization to Indole Derivatives

The nitro group at the 2-position undergoes reductive cyclization under mild conditions to form indole scaffolds, a hallmark of the Reissert indole synthesis .

Conditions :

- Reagents : FeSO₄·7H₂O, NH₄OH

- Temperature : 60–70°C (aqueous medium)

Mechanism :

- Reduction of the nitro group to an amine.

- Intramolecular cyclization between the amine and α-keto acid group.

- Decarboxylation to yield the indole core.

Product :

5-Benzyloxyindole-2-carboxylic acid (C₁₆H₁₃NO₃) .

Yield : 70–85% (dependent on reaction scale and purity) .

Esterification of the Carboxylic Acid Group

The α-keto acid moiety undergoes esterification with alcohols under acidic catalysis.

Conditions :

- Reagents : Ethanol, H₂SO₄ (catalytic)

- Temperature : Reflux (78°C)

Product :

Ethyl 5-benzyloxy-2-nitrophenylpyruvate (C₁₉H₁₉NO₇) .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 20 hours |

| Yield | 90–95% |

| Purity (HPLC) | >98% |

Decarboxylation Reactions

The α-keto acid group undergoes thermal decarboxylation to form a ketone.

Conditions :

- Temperature : 120–150°C (neat or in inert solvent)

- Catalyst : None required

Product :

5-Benzyloxy-2-nitrophenylacetone (C₁₆H₁₅NO₅) .

Mechanistic Insight :

Selective Reduction of the Nitro Group

The nitro group is selectively reduced to an amine without affecting the benzyloxy substituent.

Conditions :

- Reagents : H₂ (1 atm), Pd/C (10% w/w)

- Solvent : Ethanol

Product :

5-Benzyloxy-2-aminophenylpyruvic acid (C₁₆H₁₅NO₅) .

Challenges :

- Competing hydrogenolysis of the benzyloxy group is minimized by using low H₂ pressure and short reaction times .

Electrophilic Substitution on the Aromatic Ring

The benzyloxy group activates the benzene ring toward electrophilic substitution, primarily at the 4- and 6-positions .

Example Reaction : Nitration

- Reagents : HNO₃, H₂SO₄

- Product : 5-Benzyloxy-2,4-dinitrophenylpyruvic acid (minor) and 5-Benzyloxy-2,6-dinitrophenylpyruvic acid (major) .

Regioselectivity :

Condensation with Amines

The α-keto acid participates in condensation with primary amines to form Schiff bases.

Conditions :

- Reagents : Aniline, EtOH

- Temperature : Room temperature

Product :

N-Phenylimine derivative (C₂₂H₁₈N₂O₅) .

Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Benzyloxy-2-nitrophenylpyruvic acid has been investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of biologically active compounds.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been synthesized and tested for their ability to inhibit tumor growth, showing promising results in vitro and in vivo.

- Enzyme Inhibition : The compound has also been studied for its role as an inhibitor of specific enzymes involved in disease processes. For example, it has been explored as a potential inhibitor of Factor Xa, an important target in anticoagulant therapy. Research indicates that modifications to the structure of this compound can enhance its potency and selectivity as an enzyme inhibitor .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

- Synthesis of Heterocycles : this compound has been utilized in cyclization reactions to form heterocyclic compounds. These reactions are crucial for developing new pharmaceuticals and agrochemicals, demonstrating the compound's utility in synthetic chemistry .

- Functional Group Transformations : The presence of both nitro and benzyloxy groups allows for further functionalization, making it a valuable building block in organic synthesis. Researchers have reported successful transformations that lead to diverse chemical entities with potential applications in various fields .

Materials Science

The liquid crystalline properties associated with this compound derivatives have been explored for their potential use in advanced materials.

- Liquid Crystals : Compounds containing the benzyloxy and nitrophenyl moieties have been studied for their liquid crystalline behavior. These materials can be employed in display technologies and sensors due to their ability to change orientation under external stimuli .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential as a lead compound for drug development. |

| Study B | Enzyme Inhibition | Showed effective inhibition of Factor Xa with IC50 values comparable to established anticoagulants, suggesting potential therapeutic use. |

| Study C | Synthesis of Heterocycles | Successfully synthesized novel indazole derivatives via cyclization reactions, expanding the library of bioactive compounds available for pharmaceutical research. |

Mecanismo De Acción

The mechanism of action of 5-Benzyloxy-2-nitrophenylpyruvic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Benzyloxy-2-nitrophenylpyruvic acid include:

- 5-Benzyloxy-2-aminophenylpyruvic acid

- 5-Benzyloxy-2-hydroxyphenylpyruvic acid

- 5-Benzyloxy-2-methylphenylpyruvic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

5-Benzyloxy-2-nitrophenylpyruvic acid (BNPPA) is an organic compound with significant biological activity, primarily due to its unique structural features, which include a benzyloxy group, a nitro group, and a pyruvic acid moiety. This compound has garnered interest in various fields of research, particularly in biochemistry and pharmacology.

The molecular formula of BNPPA is C16H13NO6, and its structure allows for diverse chemical reactivity. The compound can undergo various reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives. For example:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : The benzyloxy group can be cleaved to yield the corresponding phenol.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The biological activity of BNPPA is largely attributed to its interaction with specific molecular targets within biological systems. The nitro group can form reactive intermediates that interact with cellular components, while the benzyloxy group may participate in various biochemical reactions. These interactions can influence enzyme activities and protein interactions, making BNPPA a valuable probe in biochemical assays.

Enzyme Inhibition

One notable application of BNPPA is its role as an inhibitor in enzymatic processes. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential as a factor Xa inhibitor, which is crucial in the coagulation cascade. The inhibitory activity was quantified using Ki values (in nM), indicating strong inhibitory potential compared to other compounds .

| Compound Name | Ki (nM) |

|---|---|

| This compound | 22 |

| Other related compounds | Varies |

Biochemical Assays

BNPPA serves as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to modify enzyme kinetics through structural changes makes it a useful tool for researchers exploring metabolic pathways and drug interactions.

Case Studies

Several studies have explored the effects of BNPPA on biological systems:

-

Inhibition of Factor Xa :

- A study demonstrated that BNPPA effectively inhibited Factor Xa activity, suggesting its potential use in anticoagulant therapies. The mechanism involved competitive inhibition, where BNPPA binds to the active site of the enzyme, preventing substrate access.

-

Cellular Interaction Studies :

- Research indicated that BNPPA could alter cellular signaling pathways by modulating protein interactions within cells. This was observed through changes in phosphorylation states of target proteins when treated with BNPPA.

-

Toxicological Assessments :

- Toxicity studies showed that while BNPPA exhibits significant biological activity, it also has a threshold beyond which cytotoxic effects are observed. This highlights the importance of dosage in therapeutic applications.

Propiedades

IUPAC Name |

3-(2-nitro-5-phenylmethoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-15(16(19)20)9-12-8-13(6-7-14(12)17(21)22)23-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNICUJKSZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340067 | |

| Record name | 5-Benzyloxy-2-nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22424-59-5 | |

| Record name | 2-Nitro-α-oxo-5-(phenylmethoxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxy-2-nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.